
4-bromo-N-propylbenzamide
Overview
Description
4-Bromo-N-propylbenzamide (CAS: 223557-19-5; molecular formula: C₁₀H₁₂BrNO; molecular weight: 242.11 g/mol) is a brominated benzamide derivative characterized by a propylamide substituent at the para position of the benzene ring. It is synthesized via aminolysis of ethyl 4-bromobenzoate with n-propylamine, yielding a shiny white solid with a high purity (96%) and a melting point of 78.1–79.5°C . The compound exhibits a TLC retention factor (Rf) of 0.33 in a hexane:ethyl acetate (6:4) solvent system and displays a distinct ¹H NMR profile in chloroform-d, confirming its structural integrity . It is classified as an irritant (Xi) and requires storage at 2–8°C for stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-bromo-N-propylbenzamide can be synthesized from N-allyl-4-bromobenzamide . The synthetic route involves the reaction of 4-bromobenzoyl chloride with propylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the use of automated equipment ensures consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-propylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether, and low temperatures.
Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetone, and elevated temperatures.
Major Products Formed
Substitution: Formation of N-substituted benzamides.
Reduction: Formation of N-propylbenzylamine.
Oxidation: Formation of 4-bromo-N-propylbenzoic acid.
Scientific Research Applications
4-bromo-N-propylbenzamide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-propylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-N-phenylbenzamide (CAS: 7454-54-8)
- Structure : Substitution of the propyl group with a phenyl group.
- Molecular weight : 275.13 g/mol.
- Properties : Higher melting point (>150°C) due to enhanced aromatic stacking interactions.
- Applications : Used in crystallography studies to analyze intermolecular interactions, such as C–H⋯O and π–π stacking .
4-Bromo-N-n-butylbenzamide (CAS: 78080-34-9)
- Structure : n-Butylamide substituent instead of propyl.
- Molecular weight : 256.15 g/mol.
- Properties: Increased lipophilicity (logP ~2.8) compared to the propyl analog (logP ~2.3), influencing solubility in non-polar solvents .
N-Allyl-4-bromobenzamide (CAS: 39887-27-9)
- Structure : Allyl group substitution.
- Reactivity : The allyl moiety enables participation in click chemistry or polymerization reactions, unlike the saturated propyl chain .
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide
- Structure : Incorporates a thiourea group (-N-C(S)-N-) instead of a simple amide.
- Coordination Chemistry : Forms stable complexes with transition metals (e.g., Pd, Cu) due to sulfur’s chelating ability, relevant in catalysis .
Data Table: Comparative Analysis of 4-Bromo-N-propylbenzamide and Analogs
Research Findings and Functional Insights
- Pharmacological Activity : this compound has been investigated for its selectivity as an agonist at the α9 nicotinic acetylcholine receptor (α9*nAChR), a target for auditory processing disorders. Its propyl chain optimizes steric compatibility with the receptor’s hydrophobic pocket .
- Structural Trends : Increasing alkyl chain length (propyl → butyl) enhances lipophilicity but reduces aqueous solubility, limiting bioavailability in biological systems .
Biological Activity
4-Bromo-N-propylbenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom attached to the benzene ring, along with a propyl amide functional group. Its molecular formula is CHBrN\O, with a molecular weight of approximately 243.11 g/mol. The presence of the bromine atom and the amide group significantly influences its biological reactivity and interaction with biomolecules.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances hydrophobic interactions, while the amide group can participate in hydrogen bonding, which is crucial for binding affinity. This compound has been investigated for its potential as a selective kinase inhibitor, particularly in cancer treatment.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs demonstrated effectiveness against breast and colon cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Anti-inflammatory Effects : This compound has been explored for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions like arthritis and inflammatory bowel disease. Its mechanism may involve the inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Bromo-2-methoxy-N-propylbenzamide | Bromine and methoxy groups on benzene | Anticancer properties |
4-Bromo-N-cyclopropyl-2-methoxybenzamide | Cyclopropyl substitution | Potential enzyme inhibitor |
N-Isopropyl 4-bromo-2-methoxybenzamide | Isopropyl group instead of propyl | Anti-inflammatory effects |
4-Bromo-3-methoxy-N-propylbenzamide | Methoxy group at position three | Similar anticancer activity |
The unique combination of functional groups in this compound enhances its solubility and interaction with biological targets compared to its analogs.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound reduced cell viability by inducing apoptosis through the activation of caspase pathways. The IC values ranged from 10 to 20 µM depending on the cell line .
- Animal Models : In murine models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated tissues .
- Clinical Implications : Although still in preliminary stages, the potential use of this compound as a therapeutic agent for chronic pain management has been suggested based on its activity at nicotinic acetylcholine receptors (nAChRs) which are implicated in pain signaling pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N-propylbenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-bromobenzoic acid and n-propylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane. Catalytic DMAP improves reaction efficiency. Optimal yields (>75%) are achieved under inert atmospheres (N₂/Ar) at 0–25°C, with rigorous exclusion of moisture . Alternative routes include direct aminolysis of 4-bromobenzoyl chloride with n-propylamine in THF, though this requires careful stoichiometric control to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms propyl chain integration (e.g., triplet at δ 0.9 ppm for terminal CH₃) and aromatic proton splitting patterns (meta/para substitution from bromine).
- IR Spectroscopy : Key peaks include N-H stretch (~3300 cm⁻¹, amide) and C=O stretch (~1650 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Molecular ion [M+H]⁺ at m/z 242/244 (Br isotope pattern) validates molecular weight .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, the C-Br bond length typically measures ~1.89–1.91 Å, and the amide C=O bond ~1.23 Å. Space group assignments (e.g., monoclinic P2₁/c) and refinement parameters (R factor <0.05) ensure structural accuracy. Disordered propyl chains may require constrained refinement .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing amide group activates the aromatic ring for NAS. Computational studies (DFT) show that the bromine atom at the para position directs nucleophiles (e.g., amines, alkoxides) to the ortho position. Activation energies for SNAr reactions correlate with solvent polarity (e.g., DMF > THF) and nucleophile strength . Experimental validation via HPLC or ¹⁹F NMR (if using fluorinated nucleophiles) quantifies substitution rates .
Q. How do solvent and temperature affect the fluorescence properties of this compound derivatives?
- Methodological Answer : Solvatochromic shifts in fluorescence emission (e.g., λₑₘ = 350–420 nm) are studied using spectrofluorometry. Polar aprotic solvents (e.g., acetonitrile) enhance quantum yields by stabilizing excited-state dipoles. Temperature-dependent quenching experiments reveal non-radiative decay pathways, with Arrhenius plots used to calculate activation energies (~20–40 kJ/mol) .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, ionic strength) or impurities. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization). Meta-analyses of crystal structures (PDB) or molecular docking simulations identify binding pose variations that explain activity differences .
Q. How can QSPR models predict the physicochemical properties of this compound derivatives?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models use descriptors like logP, polar surface area, and Hammett constants. Machine learning algorithms (e.g., random forests) trained on datasets (n > 100 analogs) predict solubility, melting points, and bioavailability with R² >0.85. Validation via leave-one-out cross-checks ensures robustness .
Properties
IUPAC Name |
4-bromo-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHYZJDMVOCWSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389387 | |
Record name | 4-bromo-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223557-19-5 | |
Record name | 4-bromo-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.